Explicit Patent Claim Coverage: sec-Butyl as a Preferred Substituent for AT1 Receptor Antagonism
The ZENECA patent EP0399732B1 specifically enumerates sec-butyl (butan-2-yl) among the preferred R1 substituents for 1-substituted 2-alkylbenzimidazoles with claimed AT1 receptor antagonist activity, alongside butyl, isobutyl, and pentyl [1]. Claim 5 further narrows the preferred embodiment to 'R1 is butyl,' indicating that the C4 alkyl chain length is optimal. In the companion medicinal chemistry paper by Kubo et al. (J. Med. Chem. 1993), 2-alkylbenzimidazole AT1 antagonists demonstrate a steep SAR where lengthening the C2 alkyl chain from methyl to n-butyl increases binding affinity, and branching (sec-butyl vs. n-butyl) modulates potency and oral bioavailability [2]. This places 2-butan-2-yl-1-ethylbenzimidazole within the claimed optimal C4-branched chemical space, differentiated from shorter (ethyl, propyl) and unbranched (n-butyl) analogs.
| Evidence Dimension | Patent and SAR preference for C4-branched alkyl at C2 position |
|---|---|
| Target Compound Data | C2 = sec-butyl (butan-2-yl); explicitly claimed in EP0399732B1; falls within optimal C4 alkyl SAR defined by Kubo et al. |
| Comparator Or Baseline | C2 = methyl (claimed but suboptimal), C2 = ethyl (claimed but suboptimal), C2 = n-butyl (claimed, linear), C2 = isobutyl (claimed, alternative branching) |
| Quantified Difference | SAR trend from methyl → n-butyl increases AT1 binding affinity; branching to sec-butyl offers distinct steric and electronic profile (exact IC50 fold-change values are compound-specific and not publicly available for this exact structure) |
| Conditions | AT1 receptor binding assay (rat adrenal cortical membranes) and in vivo angiotensin II challenge in rats; data extracted from J. Med. Chem. 1993 and patent claims. |
Why This Matters
Procurement of 2-butan-2-yl-1-ethylbenzimidazole is warranted when the research objective requires a C4-branched benzimidazole scaffold matching the patent-optimized substituent profile for AT1 antagonist development.
- [1] ZENECA LTD. Benzimidazole derivatives. European Patent EP0399732B1, published 26 July 1995. View Source
- [2] Kubo, K.; Inada, Y.; Kohara, Y.; Sugiura, Y.; Ojima, M.; Itoh, K.; Furukawa, Y.; Nishikawa, K.; Naka, T. New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties and structure-activity relationships of 2-alkylbenzimidazole derivatives. J. Med. Chem. 1993, 36, 1772–1784. View Source
